2-Ethyl-N-(4-methoxybenzyl)aniline
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Overview
Description
2-Ethyl-N-(4-methoxybenzyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethyl group at the second position and a 4-methoxybenzyl group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-(4-methoxybenzyl)aniline typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by a reduction reaction. The process begins with the acylation of aniline using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This is followed by the reduction of the resulting acylated product to yield the desired aniline derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-(4-methoxybenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
2-Ethyl-N-(4-methoxybenzyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which 2-Ethyl-N-(4-methoxybenzyl)aniline exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-ethylaniline
- N-(4-Methoxybenzyl)aniline
- 2-Ethyl-N-methylaniline
Uniqueness
2-Ethyl-N-(4-methoxybenzyl)aniline is unique due to the presence of both the ethyl and 4-methoxybenzyl groups. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C16H19NO |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-ethyl-N-[(4-methoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C16H19NO/c1-3-14-6-4-5-7-16(14)17-12-13-8-10-15(18-2)11-9-13/h4-11,17H,3,12H2,1-2H3 |
InChI Key |
PIQSFIWMIXYRNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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